

Experimental setup for the synthesis of 2-Bromo-4-methylhexane

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Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

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Application Note: Synthesis of 2-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **2-Bromo-4-methylhexane**, a valuable intermediate in organic synthesis and drug development. The described method involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol using phosphorus tribromide (PBr_3).

Overview

The synthesis of **2-Bromo-4-methylhexane** from 4-methylhexan-2-ol is a standard method for the preparation of secondary alkyl bromides. The reaction proceeds via the conversion of the alcohol into a good leaving group by reaction with PBr_3 , followed by an S_N2 attack by the bromide ion. This method is generally preferred over the use of hydrobromic acid for secondary alcohols to minimize potential carbocation rearrangements.

Experimental Protocol

Materials:

- 4-methylhexan-2-ol ($C_7H_{16}O$)

- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether ($(C_2H_5)_2O$)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Boiling chips

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Distillation apparatus
- Ice bath
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-methylhexan-2-ol (1 equivalent). Dissolve the alcohol in anhydrous diethyl ether. Cool the flask in an ice bath.
- Addition of PBr_3 : Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution of the alcohol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally with a saturated sodium chloride solution.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **2-Bromo-4-methylhexane** by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Data Presentation

Parameter	Value	Reference
Reactant: 4-methylhexan-2-ol		
Molecular Formula	C ₇ H ₁₆ O	
Molecular Weight	116.20 g/mol	
Reagent: Phosphorus Tribromide		
Molecular Formula	PBr ₃	
Molecular Weight	270.69 g/mol	
Product: 2-Bromo-4-methylhexane		
Molecular Formula	C ₇ H ₁₅ Br	[1] [2]
Molecular Weight	179.10 g/mol	[1] [2]
CAS Number	61653-12-1	[2]
Boiling Point	Estimated ~150-160 °C at 760 mmHg	Based on similar compounds
Predicted Spectroscopic Data		
¹ H NMR	Signals expected for CH ₃ , CH ₂ , CH-Br, and CH groups. The proton on the carbon bearing the bromine is expected to be a multiplet around 3.8-4.2 ppm.	Based on general principles and data for similar compounds.
¹³ C NMR	Six distinct signals are expected. The carbon attached to the bromine is expected to appear in the range of 50-60 ppm.	Based on general principles and data for similar compounds.
IR Spectroscopy	Characteristic C-Br stretch expected in the range of 500-	

680 cm^{-1} . Absence of a broad O-H stretch around 3200-3600 cm^{-1} confirms the conversion of the alcohol.

Experimental Workflow



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Caption: Workflow for the synthesis of **2-Bromo-4-methylhexane**.

Safety Precautions

- Phosphorus tribromide is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
- Perform all operations in a well-ventilated fume hood.

Disclaimer: This protocol is intended for use by trained professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of the procedure for their specific application.

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References

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